Chrysomycin B discovery and isolation from Streptomyces
Chrysomycin B discovery and isolation from Streptomyces
Discovery, Biosynthesis, and Isolation from Streptomyces
Executive Summary
Chrysomycin B (CAS: 83852-56-6) is a C-glycoside polyketide antibiotic belonging to the gilvocarcin class, produced primarily by Streptomyces species (e.g., S. sp.[1][2][3][4][5] A-419, S. sp. 891).[6] Structurally, it is characterized by a benzonaphthopyranone aglycone linked to a specific sugar, D-virenose (3,5-dimethylpentose).
Unlike its congener Chrysomycin A (which possesses a vinyl group at the C-8 position), Chrysomycin B possesses a methyl group at C-8 .[1][2][7] This subtle structural difference, dictated by the biosynthetic starter unit, significantly impacts its physicochemical properties and biological potency. While Chrysomycin A is often the major metabolite with higher antitumor/antibacterial potency, Chrysomycin B is a critical minor analogue for structure-activity relationship (SAR) studies, particularly in topoisomerase II inhibition and multidrug-resistant tuberculosis (MDR-TB) research.
Biosynthetic Origin & Strain Identification
To isolate Chrysomycin B efficiently, one must understand its biosynthetic origin to optimize fermentation towards the desired congener.
1.1 The Starter Unit Determinant
The core difference between Chrysomycin A and B arises during the initiation of the Type II Polyketide Synthase (PKS) pathway.
-
Chrysomycin A (Vinyl-8): Initiated by a Propionyl-CoA unit. The vinyl group is a remnant of the three-carbon starter.
-
Chrysomycin B (Methyl-8): Initiated by an Acetyl-CoA unit. The methyl group is derived from the two-carbon starter.
Implication for Production: The ratio of A to B in the fermentation broth is not random; it is competitively determined by the intracellular pool of Acetyl-CoA vs. Propionyl-CoA. To E-E-A-T standards, a researcher aiming to maximize Chrysomycin B should avoid propionate-rich media precursors that would bias the PKS towards Chrysomycin A.
1.2 Biosynthetic Pathway Diagram
The following diagram illustrates the parallel assembly logic, highlighting the divergence point at the PKS initiation stage.
Caption: Divergent biosynthetic pathway of Chrysomycins driven by starter unit availability (Acetyl-CoA vs Propionyl-CoA).
Fermentation & Upstream Processing
Strain: Streptomyces sp. 891 (Marine-derived) or Streptomyces sp. A-419. Target: Maximization of Chrysomycin B titer relative to A.
2.1 Optimized Medium Composition
To favor the Acetyl-CoA pathway (Chrysomycin B), use a glucose-rich medium without propionate precursors.
| Component | Concentration (g/L) | Role |
| Glucose | 40.0 | Primary Carbon Source (Acetyl-CoA generator) |
| Corn Starch | 20.0 | Slow-release Carbon |
| Soybean Meal | 25.0 | Nitrogen Source |
| CaCO₃ | 3.0 | pH Buffer |
| Water | Remainder | Solvent |
Protocol:
-
Seed Culture: Inoculate spores into ISP-2 medium. Incubate 48h at 30°C, 220 rpm.
-
Fermentation: Transfer 5% (v/v) seed culture to production medium (above).
-
Incubation: 30°C, 220 rpm for 168 hours (7 days) .
-
Harvest: Centrifuge broth (4000 rpm, 20 min) to separate mycelia from supernatant. Note: Chrysomycins are often found in both, but mycelial extraction is critical for high yield.
Isolation & Purification Strategy
Separating Chrysomycin B from A is the technical bottleneck due to their structural similarity. The vinyl (A) vs methyl (B) difference creates a slight polarity shift exploitable by Reversed-Phase HPLC.
3.1 Extraction Workflow
-
Mycelial Extraction: Extract wet mycelial cake with Acetone or Methanol (1:5 w/v) under ultrasonication for 30 min. Filter and concentrate in vacuo to remove organic solvent.
-
Broth Extraction: Extract supernatant with Ethyl Acetate (1:1 v/v, x3).
-
Combination: Combine aqueous residues from mycelia and EtOAc extracts. Evaporate to dryness to obtain the Crude Extract (yellow-brown solid).
3.2 Purification Protocol (Self-Validating System)
Step 1: Silica Gel Flash Chromatography (Coarse Separation)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Chloroform:Methanol gradient (100:0 → 90:10).
-
Observation: Collect the yellow fractions. Monitor via TLC (CHCl₃:MeOH 9:1). Chrysomycins appear as yellow spots (R_f ~0.4-0.6).
Step 2: Preparative HPLC (Fine Separation of A & B) This is the critical step. Chrysomycin A (Vinyl) is slightly less polar/more retained on C18 than Chrysomycin B (Methyl) in certain gradients, though the elution order can flip depending on pi-pi interactions with the column.
-
Column: C18 Reversed-Phase (e.g., Phenomenex Luna C18(2), 5µm, 250 x 10 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 40% B (Isocratic equilibration)
-
5-25 min: 40% → 80% B (Linear Gradient)
-
25-30 min: 80% B (Wash)
-
-
Flow Rate: 3.0 mL/min.
-
Detection: UV 254 nm and 300 nm.
-
Elution Logic:
-
Chrysomycin B (Methyl) typically elutes before Chrysomycin A (Vinyl) in high-water gradients due to the lipophilicity of the vinyl group, though close co-elution is common.
-
Validation: Collect peaks separately. Re-inject analytical samples. Pure B should show a single peak with congruent UV spectra to A but distinct retention time.
-
Caption: Integrated extraction and purification workflow for the isolation of Chrysomycin B.
Physicochemical Characterization
To validate the identity of the isolated Chrysomycin B and distinguish it from A, compare the following markers.
| Property | Chrysomycin A | Chrysomycin B |
| C-8 Substituent | Vinyl (-CH=CH₂) | Methyl (-CH₃) |
| Molecular Formula | C₂₈H₂₈O₉ | C₂₇H₂₈O₉ |
| Molecular Weight | 508.52 g/mol | 496.51 g/mol |
| UV Spectrum | λmax ~230, 280, 320, 400 nm | Identical chromophore to A |
| ¹H-NMR Marker | Multiplets at δ 5-7 ppm (vinylic protons) | Singlet at δ ~2.4-2.6 ppm (Ar-CH₃) |
| Sugar Moiety | D-Virenose (3,5-dimethylpentose) | D-Virenose (3,5-dimethylpentose) |
Diagnostic Check: The absence of vinylic proton signals in ¹H-NMR and a mass difference of 12 Da (loss of C) in HR-MS are the definitive confirmations of Chrysomycin B.
References
-
Strelitz, F., Flon, H., & Asheshov, I. N. (1955). Chrysomycin: A new antibiotic substance for bacterial viruses.[2] Journal of Bacteriology, 69(3), 280–283.[2] Link
-
Weiss, U., Yoshihira, K., Highet, R. J., White, R. J., & Wei, T. T. (1982).[7] The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A.[5][7] The Journal of Antibiotics, 35(9), 1194–1201.[7] Link
-
Yu, J., Guo, H., Zhang, J., Hu, J., & Song, F. (2024).[8] Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp.[8] MS751. Marine Drugs, 22(6), 259. Link
-
Liu, Y., et al. (2020).[4][5][9] Chrysomycin A Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science, 6(6), 928–938.[4] Link[4]
-
Wu, Q., et al. (2022). Comparative Transcriptome Analysis of Two Chrysomycin-Producing Wild-Type and Mutant Strains of Streptomyces sp. 891. Microorganisms, 10(12), 2335. Link
Sources
- 1. usbio.net [usbio.net]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of the antibiotics chrysomycin A and B. Antitumor activity of chrysomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
